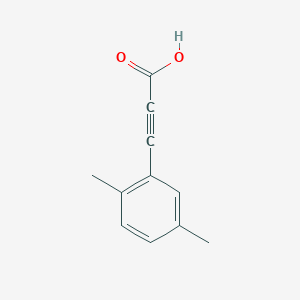
(2,5-Dimethyl-phenyl)-propynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a propynoic acid group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-phenyl)-propynoic acid typically involves the use of 2,5-dimethylphenylacetylene as a starting material. One common method involves the reaction of 2,5-dimethylphenylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high-pressure conditions to form the desired propynoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynoic acid group into an alcohol or alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzophenone.
Reduction: Formation of 2,5-dimethylphenylpropanol or 2,5-dimethylphenylpropane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(2,5-Dimethyl-phenyl)-propynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-phenyl)-propynoic acid involves its interaction with various molecular targets and pathways The propynoic acid group can act as an electrophile, participating in nucleophilic addition reactions
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 2,5-Dimethylphenylboronic acid
- 2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
(2,5-Dimethyl-phenyl)-propynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13) |
InChI Key |
WEMPLIRRLHQYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


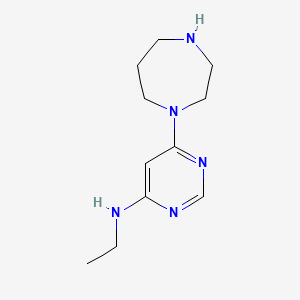
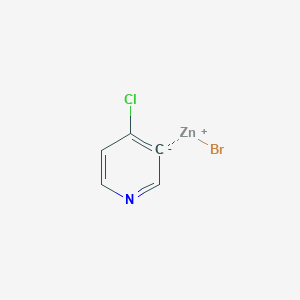
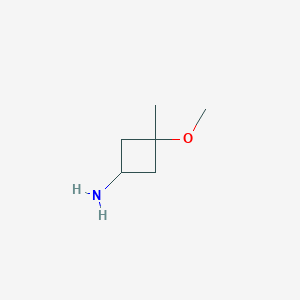
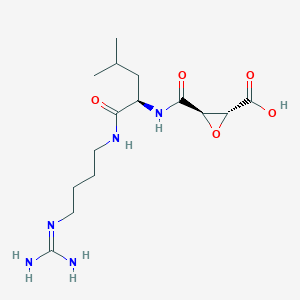
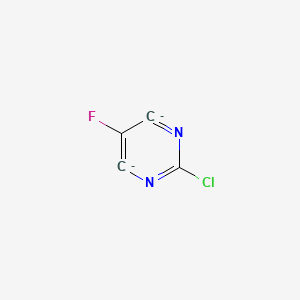
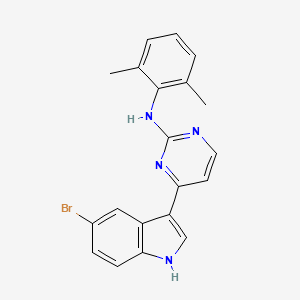
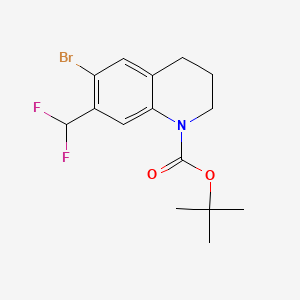
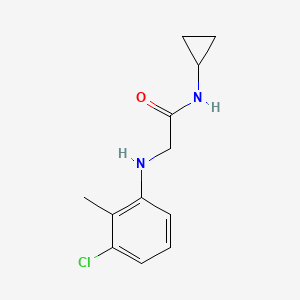
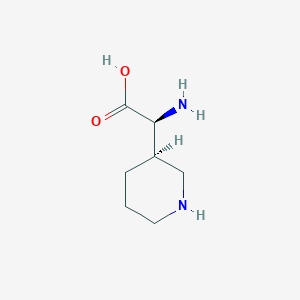
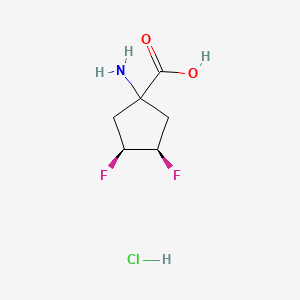
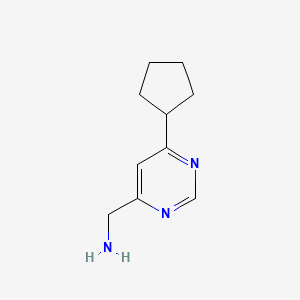

![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
